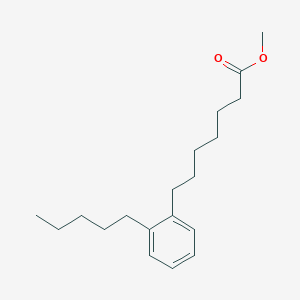
Methyl 7-(2-pentylphenyl)heptanoate
Description
Methyl 7-(2-pentylphenyl)heptanoate is an organic ester featuring a heptanoate backbone substituted with a 2-pentylphenyl group at the 7-position. The compound’s structure combines aromatic (phenyl) and aliphatic (pentyl) moieties, which may influence its solubility, stability, and reactivity. Esters of this type are often intermediates in pharmaceutical or materials science applications, leveraging their hybrid aromatic-aliphatic character for tailored interactions .
Properties
CAS No. |
13397-97-2 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl 7-(2-pentylphenyl)heptanoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-7-12-17-14-10-11-15-18(17)13-8-5-6-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3 |
InChI Key |
APKFDCCNVOZJQJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=CC=C1CCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC1=CC=CC=C1CCCCCCC(=O)OC |
Synonyms |
7-(o-Pentylphenyl)heptanoic acid methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
- Methyl 7-(4-aminophenyl)heptanoate (3c) Structure: Features a 4-aminophenyl group instead of 2-pentylphenyl. Synthesis: Prepared via reduction of methyl 7-(4-nitrophenyl)hept-6-ynoate (82% yield, TLC Rf = 0.12) . NMR data (1H and 13C) confirm regioselective synthesis . Applications: Likely used in drug development due to its reactive amine group.
- Methyl 7-(2-anthryl)heptanoate Structure: Substituted with a bulky anthracene group. Properties: The anthryl moiety increases π-π stacking interactions, altering photophysical behavior. Carbon-13 spin-lattice relaxation studies highlight conformational rigidity . Applications: Potential use in organic electronics or as fluorescent probes.
Aliphatic Heptanoate Esters
- Methyl heptanoate (CAS 1731-92-6) Structure: Simple aliphatic ester without aromatic groups. Physical Properties:
- Boiling point: ~223°C
- Density: 0.919 g/cm³ (20°C)
Molecular weight: 130.18 g/mol .
- Applications : Industrial solvent or flavoring agent due to its fruity odor.
- Ethyl heptanoate Structure: Ethyl ester analog. Properties: Higher volatility (lower boiling point) than methyl heptanoate due to longer alkyl chain.
Cyclic and Complex Substituents
- Methyl 7-[(3RS)-3-Hydroxy-5-oxocyclopent-1-enyl]heptanoate Structure: Contains a hydroxy-oxo cyclopentenyl group. Properties:
- Molecular weight: 240.30 g/mol
- Methyl 7-[4-(2-hydroxyheptyl)piperazin-1-yl]heptanoate (CAS 62522-33-2) Structure: Piperazine-linked hydroxyheptyl chain. Properties:
- Polar surface area (PSA): 53.01 Ų, indicating high solubility in polar solvents .
- Applications : Likely used in drug delivery systems due to its amphiphilic nature.
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| Methyl 7-(2-pentylphenyl)heptanoate* | C₁₉H₃₀O₂ | 290.44 | N/A | Hypothesized: Drug design |
| Methyl 7-(4-aminophenyl)heptanoate | C₁₄H₂₁NO₂ | 235.32 | N/A | Pharmaceutical synthesis |
| Methyl heptanoate | C₈H₁₆O₂ | 130.18 | 223 | Solvent, flavoring |
| Methyl 7-[(3RS)-3-hydroxy-5-oxocyclopent-1-enyl]heptanoate | C₁₃H₂₀O₄ | 240.30 | 451.9 (predicted) | Drug intermediates |
*Predicted values based on structural analogs.
Research Findings and Implications
- Synthetic Accessibility: this compound likely requires palladium-catalyzed cross-coupling or Friedel-Crafts alkylation for phenyl group introduction, akin to methods for 4-aminophenyl derivatives .
- Stability : Bulky substituents (e.g., pentylphenyl) may enhance lipid solubility, improving blood-brain barrier penetration compared to simpler esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


